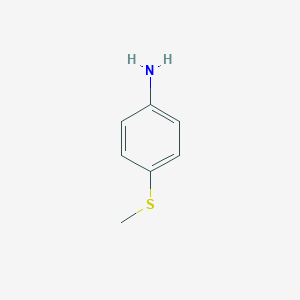

4-(Methylthio)aniline

Description

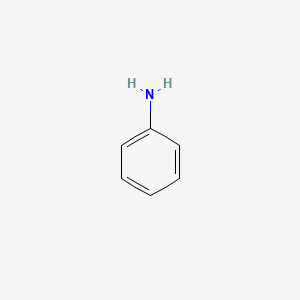

Structure

2D Structure

Properties

IUPAC Name |

4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFROQCFVXOUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059309 | |

| Record name | Benzenamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-96-1 | |

| Record name | 4-(Methylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioanisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)aniline from 4-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Methylthio)aniline, a valuable intermediate in the pharmaceutical and chemical industries, through the reduction of 4-nitrothioanisole (B1212185). This document details various experimental protocols, presents comparative quantitative data, and illustrates the general experimental workflow.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to a wide array of aniline (B41778) derivatives. These derivatives are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and dyes. This compound, in particular, serves as a key precursor for various biologically active molecules. This guide focuses on the efficient conversion of 4-nitrothioanisole to this compound, exploring common and effective reduction methodologies.

Comparative Data on Reduction Methods

The choice of reduction method for converting 4-nitrothioanisole to this compound can significantly impact yield, purity, and cost-effectiveness. Below is a summary of quantitative data for various common reduction systems.

| Reduction Method | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ | Pd/C | Ethanol (B145695) | Room Temp. | - | High | [1] |

| Metal/Acid Reduction | Fe powder | Acetic Acid/HCl | Ethanol/Water | Reflux (approx. 100) | 2 hours | ~64 (general) | [2] |

| Metal/Acid Reduction | Sn | HCl | - | Reflux | ~30 min | - | [3] |

| Borohydride (B1222165) Reduction | Sodium Borohydride (NaBH₄) | Ni(OAc)₂·4H₂O | Acetonitrile/Water | Room Temp. | 20 min | High (general) | [4] |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | - | Water | 20 | - | 98 | [5] |

Note: Yields can vary based on the specific substrate and reaction scale.

Experimental Protocols

This section provides detailed methodologies for two common and effective methods for the synthesis of this compound from 4-nitrothioanisole.

Method 1: Reduction with Iron in Acidic Medium

This protocol is adapted from a general procedure for the reduction of nitroarenes using iron powder.[2][6]

Materials:

-

4-Nitrothioanisole

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH) solution (1N)

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrothioanisole (1 equivalent).

-

Solvent Addition: Add ethanol and glacial acetic acid to the flask.

-

Addition of Iron: To the stirred solution, add iron powder (typically 3-5 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water.

-

Carefully neutralize the mixture to a pH of approximately 8 by the addition of 1N aqueous NaOH.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Method 2: Reduction with Sodium Borohydride

This protocol is based on the reported reduction of 1-methylthio-4-nitro-benzene.[5]

Materials:

-

4-Nitrothioanisole (referred to as 1-methylthio-4-nitro-benzene in the reference)

-

Sodium Borohydride (NaBH₄)

-

Water

-

Diethyl ether or Dichloromethane (B109758) for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrothioanisole (1 equivalent) in water at 20°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (a suitable molar excess, e.g., 3-4 equivalents) portion-wise to control any effervescence.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC until completion.

-

Work-up:

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the product.

-

-

Purification: If necessary, the product can be further purified by column chromatography.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 4-nitrothioanisole.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 4-nitrothioanisole can be achieved through various reliable and high-yielding reduction methods. The choice of methodology will depend on factors such as available equipment, cost of reagents, and desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 4. orientjchem.org [orientjchem.org]

- 5. 4-(Methylmercapto)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

Physicochemical Properties of 4-(Methylthio)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylthio)aniline. The information is presented in a structured format to facilitate easy access and comparison of data, crucial for applications in research and drug development.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NS | --INVALID-LINK-- |

| Molecular Weight | 139.22 g/mol | --INVALID-LINK-- |

| Appearance | Clear colorless to yellow or brown liquid | --INVALID-LINK-- |

| Boiling Point | 272-273 °C | --INVALID-LINK-- |

| Density | 1.119 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.639 | --INVALID-LINK-- |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Notes |

| LogP (Predicted) | 1.8 | This is a computationally predicted value. |

| Water Solubility | Data not available | Experimental data not found in the public literature. |

| Solubility in Organic Solvents | Data not available | Experimental data not found in the public literature. |

| pKa | Data not available | PubChem indicates the existence of a dataset, but no specific experimental value is provided.[1] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Peaks and Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (d, 2H), 6.66 (d, 2H), 3.54 (br s, 2H, -NH₂), 2.44 (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 131.1, 125.8, 115.8, 18.8 |

| Infrared (IR) - Neat | The spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-S stretching in the fingerprint region.[1] |

| UV-Vis | No specific absorption maxima (λmax) values were found in the public literature. Aromatic amines typically exhibit absorption bands in the UV region. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a distillation method or a micro-method such as the Siwoloboff method.

Protocol: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Protocol: Pycnometer Method

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

-

Temperature Control: The temperature of the sample should be maintained at a constant value (e.g., 25 °C) during the measurement.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of liquid this compound can be measured using a refractometer.

Protocol: Refractometer Method

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate to the desired temperature (e.g., 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index value from the scale.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Concentration Analysis: Determine the concentration of this compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

Determination of pKa

The pKa of the anilinium ion of this compound can be determined by potentiometric titration.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP of this compound can be determined using the shake-flask method.

Protocol: Shake-Flask Method for LogP

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the determination of key physicochemical properties.

References

A Comprehensive Technical Guide to 4-(Methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Methylthio)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and analytical methods, with a focus on its role in the development of novel therapeutic agents.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 104-96-1[1] |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol [1] |

| Synonyms | p-(Methylthio)aniline, 4-(Methylmercapto)aniline, 4-Aminothioanisole |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Clear colorless or yellow to brown to dark brown liquid | Thermo Fisher Scientific |

| Boiling Point | 272-273 °C (lit.) | Sigma-Aldrich[1] |

| Density | 1.119 g/mL at 25 °C (lit.) | Sigma-Aldrich[1] |

| Refractive Index (n20/D) | 1.6380-1.6420 @ 20°C | Thermo Fisher Scientific |

| Flash Point | >110 °C (>230 °F) | Sigma-Aldrich[1] |

| Solubility | Information not readily available | |

| pKa (Predicted) | 4.69 ± 0.10 |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of 4-nitrothioanisole.

Experimental Protocol: Reduction of 4-Nitrothioanisole

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

4-Nitrothioanisole

-

Sodium borohydride (B1222165) (NaBH₄)

-

Water

-

Diethyl ether or Dichloromethane (B109758)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-methylthio-4-nitro-benzene in water at 20°C under an inert atmosphere.

-

Slowly add sodium borohydride to the solution while maintaining the inert atmosphere.

-

Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product from the aqueous layer using diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Logical Workflow for Synthesis:

Caption: A flowchart illustrating the key steps in the synthesis of this compound via the reduction of 4-nitrothioanisole.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown promise as potent inhibitors of protein kinases, which are key targets in cancer therapy.

Role in Kinase Inhibitor Synthesis

The 4-(methylthio)phenyl moiety is incorporated into the structure of some kinase inhibitors to enhance their binding affinity and selectivity. For instance, derivatives of 4-anilinoquinazoline (B1210976) containing the 4-(methylthio)phenyl group have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[2]

Signaling Pathway Targeted by 4-Anilinoquinazoline Derivatives:

The following diagram illustrates a simplified signaling pathway targeted by 4-anilinoquinazoline derivatives, which can be synthesized using this compound.

Caption: A diagram showing the inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound.

Experimental Protocol: GC Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Experimental Workflow for GC Analysis:

Caption: A workflow diagram for the analysis of this compound using Gas Chromatography.

Conclusion

This compound is a valuable chemical entity with a well-defined profile and significant potential in the field of drug discovery and development. Its utility as a precursor for kinase inhibitors highlights its importance in the ongoing search for novel anticancer therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

Spectroscopic Profile of 4-(Methylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)aniline (CAS No: 104-96-1), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical diagrams to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | d | 2H | Ar-H (ortho to -SMe) |

| 6.66 | d | 2H | Ar-H (ortho to -NH₂) |

| 3.54 | s (br) | 2H | -NH₂ |

| 2.44 | s | 3H | -SCH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | Ar-C (-NH₂) |

| 131.1 | Ar-C (-SMe) |

| 125.8 | Ar-CH (ortho to -SMe) |

| 115.8 | Ar-CH (ortho to -NH₂) |

| 18.8 | -SCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-SCH₃) |

| 1600-1585 | Medium-Strong | Aromatic C=C stretching |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1300-1000 | Medium | C-N stretching |

| ~820 | Strong | p-disubstituted C-H out-of-plane bending |

Technique: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 124 | High | [M-CH₃]⁺ |

| 96 | Medium | [M-CH₃S]⁺ |

| 69 | Medium | Further Fragmentation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the instrument's detector (typically 4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, minimizing peak broadening.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound. As this compound is a liquid at room temperature, a neat sample analysis is appropriate.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer's sample compartment is empty.

-

Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the prepared salt plates into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

Correlate the observed absorption frequencies with known functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common and effective method for this type of molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the obtained data and the molecular structure of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and molecular structure.

An In-depth Technical Guide to the Solubility of 4-(Methylthio)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(methylthio)aniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in common organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

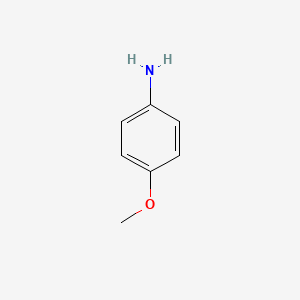

Introduction to this compound

This compound, also known as 4-aminothioanisole, is an organosulfur compound with the chemical formula CH₃SC₆H₄NH₂. It consists of an aniline (B41778) functional group substituted with a methylthio group at the para position. Its physical properties, such as being a liquid at room temperature, influence its behavior as a solute. The presence of both a polar amino group and a less polar methylthio group, along with the aromatic ring, suggests that its solubility will vary significantly across different types of organic solvents. While amines are generally soluble in organic solvents, precise quantitative data is essential for controlled experimental work and process design.[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound can be inferred. The aromatic nature of the benzene (B151609) ring suggests good solubility in aromatic solvents such as toluene. The presence of the amino group, capable of hydrogen bonding, indicates potential solubility in polar protic solvents like alcohols (methanol, ethanol). Its overall structure suggests miscibility with a range of polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Conversely, it is expected to have limited solubility in nonpolar aliphatic solvents like hexane.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | CH₃OH | Polar Protic | 25 | Gravimetric/UV-Vis | ||

| Ethanol | C₂H₅OH | Polar Protic | 25 | Gravimetric/UV-Vis | ||

| Acetone | C₃H₆O | Polar Aprotic | 25 | Gravimetric/UV-Vis | ||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | Gravimetric/UV-Vis | ||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Gravimetric/UV-Vis | ||

| Toluene | C₇H₈ | Nonpolar (Aromatic) | 25 | Gravimetric/UV-Vis | ||

| Hexane | C₆H₁₄ | Nonpolar (Aliphatic) | 25 | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two common and reliable methods are detailed below: the Gravimetric Method and the UV-Visible Spectrophotometry Method.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[2][3][4][5]

Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solute confirms saturation.

-

-

Sample Collection and Weighing:

-

Allow the undissolved solute to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Record the total mass of the evaporating dish and the saturated solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is high (272-273 °C), so a moderate oven temperature (e.g., 60-80 °C) is suitable for most common organic solvents.

-

Continue heating until the mass of the evaporating dish with the residue is constant.

-

-

Calculation:

-

Mass of the empty evaporating dish = M₁

-

Mass of the evaporating dish + saturated solution = M₂

-

Mass of the evaporating dish + dry solute = M₃

-

Mass of the solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Gravimetric method workflow for solubility determination.

This method is suitable for solutes that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[6][7][8]

Principle: A calibration curve of absorbance versus concentration is first established for this compound in the specific solvent. A saturated solution is then prepared, filtered, and diluted. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.

Apparatus and Materials:

-

UV-Visible Spectrophotometer

-

This compound

-

Selected organic solvents (UV grade)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Thermostatic shaker or water bath

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the clear supernatant and filter it through a syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

UV-Vis spectrophotometry workflow for solubility determination.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary detailed protocols to determine these values accurately. The choice between the gravimetric and UV-Visible spectrophotometry methods will depend on the specific solvent, the expected solubility range, and the available equipment. By following these standardized procedures, reliable and reproducible solubility data can be generated, facilitating the effective use of this compound in research and development.

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

The Amino Group of 4-(Methylthio)aniline: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)aniline, also known as p-aminothioanisole, is an important synthetic intermediate in the pharmaceutical and chemical industries. The reactivity of this molecule is largely dictated by the interplay between the electron-donating amino group (-NH₂) and the para-substituted methylthio group (-SCH₃). This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and its role in key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Electronic Effects of the Methylthio Group

The reactivity of the amino group in this compound is significantly influenced by the electronic properties of the para-methylthio substituent. The -SCH₃ group is known to be a weak π-donor through resonance and a weak σ-acceptor through induction. The overall effect on the aromatic ring is a net electron-donating character, which in turn modulates the electron density on the amino group.

The electronic influence of a substituent can be quantified by its Hammett constant (σ). The Hammett constant for a para-methylthio group is approximately 0.00, indicating a relatively neutral overall electronic effect compared to hydrogen.[1][2][3] However, it is important to consider that this value represents a balance between its resonance and inductive effects. This nuanced electronic nature impacts the basicity and nucleophilicity of the amino group, as well as the regioselectivity of electrophilic aromatic substitution reactions.

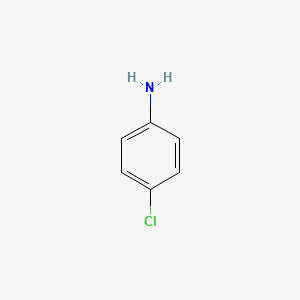

Basicity of the Amino Group

The basicity of an aromatic amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of this compound (the anilinium ion) is a direct measure of the basicity of the amino group.

| Compound | pKa of Conjugate Acid |

| Aniline (B41778) | 4.63[4] |

| 4-Methylaniline | 5.08[4] |

| This compound | 4.25 [5] |

| 4-Chloroaniline | 4.15[4] |

| 4-Nitroaniline | 1.0[4] |

Table 1: pKa values of the conjugate acids of selected para-substituted anilines.

The pKa of the 4-(methylthio)anilinium ion is 4.25, which is slightly lower than that of aniline (4.63).[4][5] This indicates that this compound is a slightly weaker base than aniline. This can be attributed to the mild electron-withdrawing inductive effect of the sulfur atom, which slightly destabilizes the anilinium ion.

Reactivity of the Amino Group as a Nucleophile

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a wide range of chemical reactions.

Amide Bond Formation (Acylation)

The amino group of this compound readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of organic molecules, including many pharmaceuticals.

General Reaction Scheme:

Figure 1: General scheme for the acylation of this compound.

Experimental Protocol: General Procedure for Amide Synthesis with an Acyl Chloride [6]

-

Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (1.1-2.0 eq.), such as triethylamine (B128534) or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.0 eq.) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Schiff Base Formation

This compound condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.[9][10]

General Reaction Scheme:

Figure 2: General scheme for Schiff base formation with this compound.

Experimental Protocol: General Procedure for Schiff Base Synthesis [11]

-

Dissolve this compound (1.0 eq.) and the carbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol (B145695) or toluene.

-

Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

-

Reflux the reaction mixture for several hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling or after partial removal of the solvent.

-

Collect the product by filtration and purify by recrystallization.

The rate-determining step in Schiff base formation is typically the dehydration of the carbinolamine intermediate, which is acid-catalyzed.[10] The nucleophilicity of the amine is crucial for the initial attack on the carbonyl carbon.

Diazotization and Azo Coupling

Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling.[12][13]

Reaction Scheme:

Figure 3: Diazotization of this compound and subsequent azo coupling.

Experimental Protocol: General Procedure for Diazotization and Azo Coupling [14][15]

Diazotization:

-

Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2.5 eq. of HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Azo Coupling:

-

Prepare a solution of the coupling agent (e.g., a phenol (B47542) or another aromatic amine) in an appropriate solvent. For phenols, the solution is typically made alkaline to activate the ring for electrophilic attack.

-

Cool the solution of the coupling agent to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling agent with stirring.

-

A brightly colored azo dye will typically precipitate from the solution.

-

Stir the mixture for a period of time to ensure complete reaction.

-

Collect the azo dye by filtration, wash with cold water, and dry.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. The para-position to the amino group in this compound is occupied by the methylthio group, directing incoming electrophiles primarily to the ortho position.

Bromination

The bromination of this compound is expected to be a rapid reaction due to the strong activating effect of the amino group. To avoid polybromination and oxidation, the reaction is often carried out under milder conditions or after protecting the amino group.[16][17][18]

Experimental Protocol: Monobromination via Acylation-Bromination-Hydrolysis [19]

-

Acetylation: React this compound with acetic anhydride (B1165640) to form N-(4-(methylthio)phenyl)acetamide. This moderates the activating effect of the amino group.

-

Bromination: Dissolve the acetanilide (B955) derivative in a suitable solvent like acetic acid and add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) at room temperature. The major product will be the ortho-bromo derivative.

-

Hydrolysis: Hydrolyze the resulting bromo-acetanilide using acidic or basic conditions to regenerate the amino group and obtain the monobrominated this compound.

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group in the strongly acidic medium, which forms the deactivating anilinium ion.[19][20][21] Therefore, a protection-nitration-deprotection strategy is often employed.

Reaction Scheme:

Figure 4: Nitration of this compound via a protection-deprotection strategy.

The regioselectivity of the nitration of the protected N-(4-(methylthio)phenyl)acetamide will be directed by the activating acetylamino group to the positions ortho to it.

Oxidation of the Amino Group

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile. Its basicity is slightly lower than that of aniline, a consequence of the electronic properties of the para-methylthio group. As a nucleophile, the amino group readily participates in fundamental organic transformations including amide bond formation, Schiff base synthesis, and diazotization reactions, providing access to a wide range of valuable compounds. In electrophilic aromatic substitution reactions, the amino group's strong activating and ortho-directing influence is paramount, although protection strategies are often necessary to achieve controlled monosubstitution and prevent oxidation. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important molecule.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. moodle2.units.it [moodle2.units.it]

- 3. web.viu.ca [web.viu.ca]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. This compound | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. eijppr.com [eijppr.com]

- 10. wjpsonline.com [wjpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 15. benchchem.com [benchchem.com]

- 16. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. Khan Academy [khanacademy.org]

- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 20. scribd.com [scribd.com]

- 21. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Effects of the Methylthio Group in 4-(Methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the methylthio group in the 4-(methylthio)aniline scaffold. A thorough understanding of these effects is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where modulating the electronic character of a molecule can significantly impact its reactivity, binding affinity, and photophysical properties.

Quantitative Analysis of Electronic Parameters

The electronic influence of a substituent is a combination of its inductive and resonance effects. These effects can be quantified using various parameters, most notably Hammett constants and pKa values. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide further insight into the electron distribution within the molecule.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry, quantifying the impact of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. For the para-methylthio group, the following Hammett constants have been reported:

| Parameter | Value | Description |

| σp | 0.00 | Represents the overall electronic effect of the substituent in the para position, based on the ionization of benzoic acid. A value of 0.00 suggests that the methylthio group has a negligible net electron-donating or -withdrawing effect in this specific system, indicating a near-perfect balance between its inductive and resonance contributions. |

| σm | 0.15 | Represents the electronic effect of the substituent in the meta position. The positive value indicates a net electron-withdrawing effect, which is primarily due to the inductive effect from this position. |

Acidity Constant (pKa)

The basicity of the amino group in this compound is a direct reflection of the electronic effects of the methylthio substituent. The pKa of the conjugate acid of an aniline (B41778) derivative provides a quantitative measure of this basicity.

| Compound | pKa |

| Aniline | 4.63 |

| This compound | 4.47 |

The slightly lower pKa value of this compound compared to aniline indicates that the methylthio group acts as a weak net electron-withdrawing group in this context, thereby reducing the basicity of the amino group. This is consistent with the predominant inductive effect of the sulfur atom.[1]

Spectroscopic Data

Spectroscopic techniques offer a powerful means to probe the electronic environment of a molecule.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei.

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Interpretation |

| ¹H NMR | ||

| H-2, H-6 (aromatic) | 7.21 | The chemical shift of the aromatic protons ortho to the methylthio group. |

| H-3, H-5 (aromatic) | 6.66 | The chemical shift of the aromatic protons meta to the methylthio group. |

| -NH₂ | 3.54 (broad) | The chemical shift of the amino protons. |

| -SCH₃ | 2.44 | The chemical shift of the methyl protons. |

| ¹³C NMR | ||

| C-1 (ipso-NH₂) | 145.1 | The chemical shift of the carbon atom attached to the amino group. |

| C-2, C-6 | 131.1 | The chemical shift of the carbon atoms ortho to the methylthio group. |

| C-3, C-5 | 115.8 | The chemical shift of the carbon atoms meta to the methylthio group. |

| C-4 (ipso-SCH₃) | 125.8 | The chemical shift of the carbon atom attached to the methylthio group. |

| -SCH₃ | 18.8 | The chemical shift of the methyl carbon. |

The deshielding of the aromatic protons and carbons relative to aniline can be interpreted in the context of the electronic effects of the methylthio group.

1.3.2. Infrared (IR) Spectroscopy

The stretching frequencies of the N-H bonds in the amino group are sensitive to the electron density on the nitrogen atom. Electron-withdrawing groups tend to increase the N-H stretching frequency, while electron-donating groups decrease it.

| Vibration | Wavenumber (cm⁻¹) |

| N-H symmetric stretch | ~3360 |

| N-H asymmetric stretch | ~3440 |

| C-N stretch (aromatic) | ~1280 |

These values can be compared to those of aniline and other substituted anilines to provide a semi-quantitative measure of the electronic influence of the methylthio group.

Delineating Inductive and Resonance Effects

The overall electronic effect of the methylthio group is a balance of its inductive and resonance contributions.

Conceptual overview of the electronic effects of the methylthio group.

-

Inductive Effect (-I): Due to the higher electronegativity of the sulfur atom compared to carbon, the methylthio group exerts an electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and the amino group, thereby reducing the basicity of the aniline.

-

Resonance Effect (+M/-M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, a +M effect. This would increase electron density, particularly at the ortho and para positions. Conversely, the presence of vacant d-orbitals on the sulfur atom allows for the possibility of accommodating pi-electrons from the ring, a -M effect. In the case of the methylthio group, the +M effect is generally considered to be weaker than that of the analogous methoxy (B1213986) group due to poorer orbital overlap between the sulfur 3p and carbon 2p orbitals. The -M effect is also generally considered to be a minor contributor.

The net electronic effect of the methylthio group in this compound is a subtle balance of these opposing forces. The experimental data, particularly the pKa value, suggest that the electron-withdrawing inductive effect is slightly dominant over the electron-donating resonance effect.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the electronic parameters of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the aniline.

Workflow for spectrophotometric pKa determination.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately 3 to 6 (e.g., acetate (B1210297) buffers). Ensure the ionic strength of all buffer solutions is kept constant.

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a minimal amount of a co-solvent like methanol (B129727) to ensure solubility.

-

Sample Preparation: To a constant volume of each buffer solution in a cuvette, add a small, identical aliquot of the this compound stock solution.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the isosbestic point and the wavelengths of maximum absorbance for the fully protonated form (in highly acidic solution) and the free base form (in neutral or slightly basic solution).

-

Using the absorbance data at a wavelength where the two forms have different molar absorptivities, calculate the ratio of the concentrations of the deprotonated form ([B]) to the protonated form ([BH⁺]) at each pH using the following equation: [B]/[BH⁺] = (A - A_BH⁺) / (A_B - A) where A is the absorbance of the solution at a given pH, A_BH⁺ is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.

-

Plot pH versus log([B]/[BH⁺]). According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms are equal (i.e., when log([B]/[BH⁺]) = 0).

-

Determination of Hammett Constant (σp)

The σp value for the methylthio group can be determined by measuring the rate of a reaction sensitive to substituent effects, such as the hydrolysis of a series of para-substituted ethyl benzoates.

Workflow for the determination of the Hammett σp constant.

Detailed Methodology:

-

Synthesis of Esters: Synthesize a series of para-substituted ethyl benzoates, including ethyl 4-(methylthio)benzoate, and the unsubstituted ethyl benzoate.

-

Kinetic Measurements:

-

Prepare solutions of each ester and a base (e.g., sodium hydroxide) of known concentrations in a suitable solvent mixture (e.g., 85% ethanol/water).

-

Initiate the hydrolysis reaction by mixing the ester and base solutions at a constant temperature.

-

Monitor the disappearance of the ester or the appearance of the benzoate product over time using a suitable analytical technique such as UV-Vis spectrophotometry (by monitoring the absorbance of the phenolate (B1203915) leaving group if a phenyl ester is used) or HPLC.

-

-

Data Analysis:

-

Determine the second-order rate constant (k) for the hydrolysis of each ester by plotting the appropriate concentration-time data.

-

Calculate the logarithm of the ratio of the rate constant for each substituted ester (k_X) to the rate constant for the unsubstituted ester (k_H).

-

Plot log(k_X/k_H) against the established σp values for the known substituents.

-

The slope of this line is the reaction constant, ρ.

-

The σp value for the methylthio group can then be determined from this plot using its experimentally determined log(k_SCH3/k_H) value.

-

Conclusion

The methylthio group in the para position of this compound exerts a weak, net electron-withdrawing effect. This is a result of a delicate balance between a dominant electron-withdrawing inductive effect and a weaker, opposing electron-donating resonance effect. This subtle electronic character can be finely tuned and exploited in the design of novel molecules with specific properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical moiety.

References

The Evolving Landscape of 4-(Methylthio)aniline Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 4-(methylthio)aniline are emerging as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological activities that warrant further investigation for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document aims to equip researchers and drug development professionals with the critical information needed to advance the exploration of this compound derivatives as novel therapeutic agents. The information compiled herein highlights promising avenues for future research, including the development of more potent and selective derivatives and a deeper elucidation of their mechanisms of action.

Introduction

The aniline (B41778) scaffold is a cornerstone in the development of numerous pharmacologically active compounds. The introduction of a methylthio group at the 4-position of the aniline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic characteristics, thereby influencing its biological activity. This guide explores the therapeutic potential of this compound derivatives, which have shown promise in several key areas of drug discovery. While research is ongoing, existing data suggests that these compounds can serve as valuable starting points for the design of novel anticancer, antimicrobial, and anti-inflammatory agents.

Potential Biological Activities

The biological activities of this compound derivatives are diverse, with the most significant findings in the realms of oncology, infectious diseases, and inflammation. The following sections summarize the quantitative data available for different classes of these derivatives.

Anticancer Activity

Pyrimidine (B1678525) derivatives incorporating the this compound moiety have demonstrated notable cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives of this compound

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | Ovarian Cancer (PA-1) | 16.81 ± 1.20 | [1] |

| 4b | Cervical Cancer (HeLa) | 14.23 ± 1.33 | [1] |

| 4d | Cervical Cancer (HeLa) | 6.23 ± 2.95 | [1] |

| 4d | Ovarian Cancer (PA-1) | 11.71 ± 1.02 | [1] |

| 4e | Cervical Cancer (HeLa) | 13.78 ± 0.69 | [1] |

| 4e | Breast Cancer (MCF7) | 14.85 ± 0.97 | [1] |

| 4e | Ovarian Cancer (PA-1) | 12.39 ± 4.25 | [1] |

| 4e | Colorectal Carcinoma (LoVo) | 10.91 ± 1.20 | [1] |

| 4g | Colorectal Carcinoma (LoVo) | 13.78 ± 1.01 | [1] |

| 4j | Colorectal Carcinoma (LoVo) | 11.47 ± 0.51 | [1] |

Note: The structures of compounds 4a-4j are based on a core pyrimidine aniline scaffold with varying substitutions.

Antimicrobial Activity

While comprehensive quantitative data for a broad series of simple this compound derivatives is limited in the public domain, the broader class of quinazoline (B50416) derivatives, some of which contain the 4-methylthio moiety, has been investigated for antimicrobial properties. The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives with a 4-(Methylthio) Moiety

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino)propyl)quinazolin-4(3H)-one derivatives | Bacillus subtilis | Not Specified | [2] |

| Bacillus sphaericus | Not Specified | [2] | |

| Staphylococcus aureus | Not Specified | [2] | |

| Pseudomonas aeruginosa | Not Specified | [2] | |

| Klebsiella aerogenes | Not Specified | [2] | |

| Chromobacterium violaceum | Not Specified | [2] | |

| Candida albicans | Not Specified | [2] | |

| Aspergillus fumigatus | Not Specified | [2] | |

| Trichophyton rubrum | Not Specified | [2] | |

| Trichophyton mentagrophytes | Not Specified | [2] |

Note: The available literature indicates that many of these compounds exhibited potent antibacterial and antifungal activity when compared to standard drugs, though specific MIC values were not provided. Further research is needed to establish a clear quantitative structure-activity relationship.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored, with a focus on their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For instance, certain 4-methylthio-butanyl derivatives isolated from Raphanus sativus seeds have shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells.[3]

Table 3: Anti-inflammatory Activity of a 4-Methylthio-butanyl Derivative

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Sinapoyl desulfoglucoraphenin | Murine Microglia BV2 | Nitric Oxide Production | 45.36 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their activities.

Synthesis Protocols

A common route for the synthesis of 4,6-disubstituted-pyrimidin-2-amine derivatives involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride.

-

Chalcone Synthesis: An appropriately substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) in the presence of a base, such as 40% NaOH in absolute ethanol, with stirring at a low temperature (0-2 °C) for 3-4 hours. The resulting chalcone is then filtered and recrystallized.

-

Pyrimidine Ring Formation: An equimolar mixture of the synthesized chalcone and guanidine hydrochloride is refluxed in a solvent like dimethylformamide (DMF) at 50-60 °C for 6-7 hours. The reaction mixture is then cooled and poured into ice water to precipitate the pyrimidine derivative, which is subsequently filtered, dried, and recrystallized.[4][5]

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.

-

Equimolar amounts of this compound and a substituted aldehyde are dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of an acid, like glacial acetic acid, is added to the mixture.

-

The reaction mixture is refluxed for a period of 2-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and recrystallized.

Amide derivatives can be synthesized by reacting this compound with an acyl chloride or a carboxylic acid.

-

Using Acyl Chlorides: this compound is dissolved in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine). The solution is cooled in an ice bath, and the acyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated by extraction and purified.[6]

-

Using Carboxylic Acids: The carboxylic acid is first activated, for example, by converting it to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with this compound as described above.

Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride.

-

This compound is dissolved in a solvent such as pyridine (B92270) or dichloromethane (B109758) containing a base like triethylamine.

-

The appropriate sulfonyl chloride is added portion-wise or dropwise, often at a reduced temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction, and then purified by recrystallization.

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity standard) is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm.

-

Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound derivatives exert their biological effects are still under investigation and likely vary depending on the specific derivative. However, based on the activities of related compounds, some potential targets and signaling pathways can be inferred.

Anticancer Mechanisms

Many aniline-based anticancer agents function as kinase inhibitors. For instance, 4-anilinoquinazoline (B1210976) derivatives are known to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[7] Inhibition of EGFR can block downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis. While it is plausible that some this compound derivatives may also target EGFR or other kinases, further enzymatic and cellular assays are required to confirm their specific molecular targets.

References

- 1. mdpi.com [mdpi.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

4-(Methylthio)aniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals